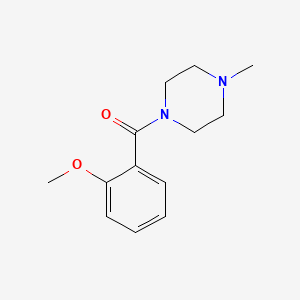
Méthanone de (2-méthoxyphényl)(4-méthylpipérazin-1-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a methoxyphenyl group and a methylpiperazine moiety. This compound has garnered interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry.
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
The primary target of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, play a significant role in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The interaction of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone with the alpha1-adrenergic receptors results in changes at the molecular and cellular levels . The specific effects depend on the particular subtype of the alpha1-adrenergic receptor that the compound interacts with .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds have shown affinity towards alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . Therefore, it is plausible that (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone might interact with these or similar biomolecules.
Cellular Effects
Compounds with similar structures have been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone is not well established. Based on the affinity of similar compounds for alpha1-adrenergic receptors , it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with these receptors, potentially leading to changes in gene expression or enzyme activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxyphenyl(4-methylpiperazin-1-yl)methanone.
Reduction: Formation of (2-methoxyphenyl)(4-methylpiperazin-1-yl)methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used in the treatment of benign prostatic hyperplasia and also targets alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the methyl group on the piperazine moiety. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications.
Propriétés
IUPAC Name |
(2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)13(16)11-5-3-4-6-12(11)17-2/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAECATGGRKFHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50877269 |
Source


|
| Record name | Piperazine,1-Me,4-(o-MeO)benzoyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50877269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)
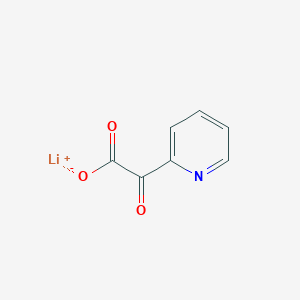

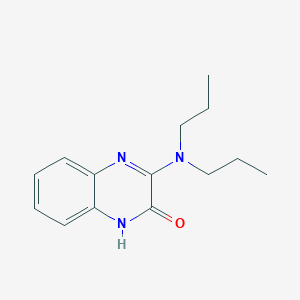
![1-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2516995.png)
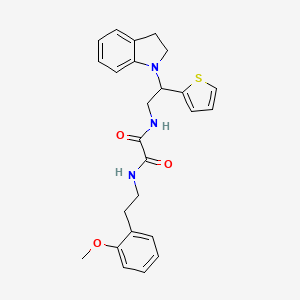
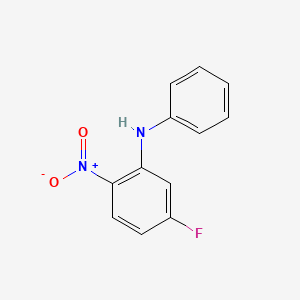
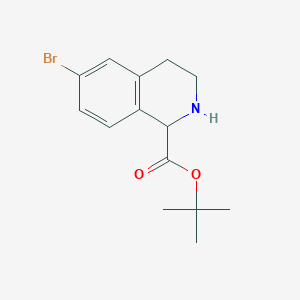
![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)
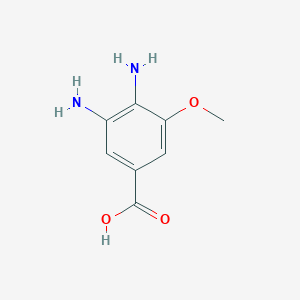
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)
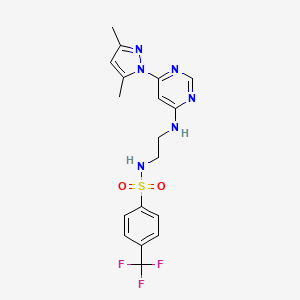
![8-methyl-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2517010.png)
